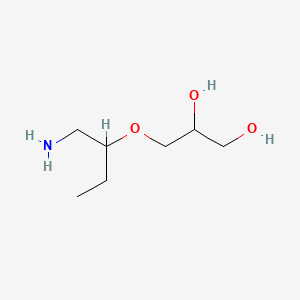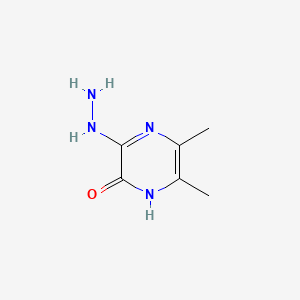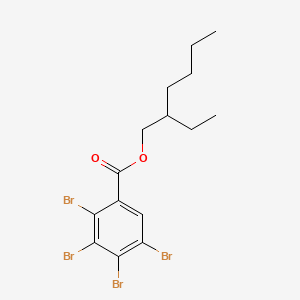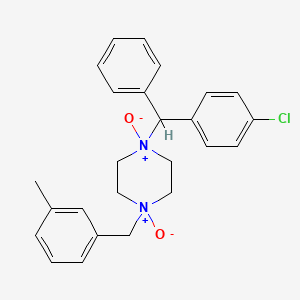![molecular formula C8H9NO2 B587519 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 144791-44-6](/img/structure/B587519.png)
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Inhibitors of HBV Viral Replication
This compound has been identified as a potent inhibitor of Hepatitis B virus (HBV) replication . It disrupts the HBV life cycle by preventing the encapsidation of pregenomic RNA and viral polymerase through binding to the HBV core protein. This mechanism is different from nucleos(t)ide-based viral polymerase inhibitors and offers a potential for a curative regimen when combined with other antivirals.
Material Science: Synthesis of Novel Materials
The compound’s derivatives could be used in the synthesis of new materials with potential applications in electronics, coatings, or as functional additives in polymers . The structural uniqueness of the compound provides a versatile scaffold for developing materials with desired properties.
Environmental Science: Pollution Remediation
Derivatives of this compound may be explored for their ability to interact with pollutants, aiding in environmental clean-up efforts. They could be part of catalytic processes that neutralize toxic substances or assist in bioremediation techniques .
Biochemistry: Biomolecular Interactions
In biochemistry, such compounds are valuable for studying biomolecular interactions. They can serve as probes or inhibitors to understand the function of enzymes or other proteins within the cell . This can lead to insights into cellular processes and the development of therapeutic strategies.
Pharmacology: Drug Development
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid and its analogs are explored for their pharmacological properties. They could be key intermediates in the synthesis of drugs targeting various diseases, given their potential to modulate biological pathways .
Eigenschaften
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h4,9H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPSLMKWIIQSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665030 |
Source


|
| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144791-44-6 |
Source


|
| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)






![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)